molecular formula C13H21F2NO3 B13472494 tert-Butyl (4-(2,2-difluoroacetyl)cyclohexyl)carbamate

tert-Butyl (4-(2,2-difluoroacetyl)cyclohexyl)carbamate

Cat. No.: B13472494
M. Wt: 277.31 g/mol
InChI Key: HGFFFSOLHIAGSE-UHFFFAOYSA-N
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Description

tert-Butyl N-[4-(2,2-difluoroacetyl)cyclohexyl]carbamate is a synthetic organic compound that belongs to the class of carbamates. Carbamates are widely used in various fields, including pharmaceuticals, agriculture, and materials science, due to their versatile chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[4-(2,2-difluoroacetyl)cyclohexyl]carbamate typically involves the reaction of tert-butyl carbamate with 4-(2,2-difluoroacetyl)cyclohexylamine. The reaction is carried out under mild conditions, often in the presence of a base such as cesium carbonate and a catalyst like tetrabutylammonium iodide . The reaction proceeds efficiently, yielding the desired carbamate product with high purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-[4-(2,2-difluoroacetyl)cyclohexyl]carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl group or the difluoroacetyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of substituted carbamates.

Scientific Research Applications

Chemistry

In chemistry, tert-butyl N-[4-(2,2-difluoroacetyl)cyclohexyl]carbamate is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is used as a probe to study enzyme-catalyzed reactions involving carbamates. It can also serve as a model compound for investigating the metabolism and toxicity of carbamates in living organisms.

Medicine

In medicine, tert-butyl N-[4-(2,2-difluoroacetyl)cyclohexyl]carbamate has potential applications as a drug intermediate. Its carbamate moiety can be modified to produce pharmacologically active compounds with potential therapeutic benefits.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for use in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of tert-butyl N-[4-(2,2-difluoroacetyl)cyclohexyl]carbamate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of enzymes that catalyze the hydrolysis of carbamates. This inhibition occurs through the formation of a stable carbamate-enzyme complex, which prevents the enzyme from catalyzing its normal substrate.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl N-[4-(2,2-difluoroacetyl)cyclohexyl]carbamate is unique due to the presence of the difluoroacetyl group, which imparts distinct chemical properties. This group enhances the compound’s stability and reactivity, making it more versatile in various applications compared to similar compounds.

Conclusion

tert-Butyl N-[4-(2,2-difluoroacetyl)cyclohexyl]carbamate is a valuable compound with diverse applications in chemistry, biology, medicine, and industry. Its unique chemical structure and properties make it a versatile building block for the synthesis of complex molecules and a useful tool in scientific research.

Properties

Molecular Formula

C13H21F2NO3

Molecular Weight

277.31 g/mol

IUPAC Name

tert-butyl N-[4-(2,2-difluoroacetyl)cyclohexyl]carbamate

InChI

InChI=1S/C13H21F2NO3/c1-13(2,3)19-12(18)16-9-6-4-8(5-7-9)10(17)11(14)15/h8-9,11H,4-7H2,1-3H3,(H,16,18)

InChI Key

HGFFFSOLHIAGSE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC(CC1)C(=O)C(F)F

Origin of Product

United States

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